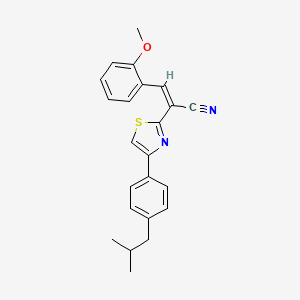

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Description

Propriétés

IUPAC Name |

(Z)-3-(2-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2OS/c1-16(2)12-17-8-10-18(11-9-17)21-15-27-23(25-21)20(14-24)13-19-6-4-5-7-22(19)26-3/h4-11,13,15-16H,12H2,1-3H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHLVCIMUIUDKU-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The thiazole ring is then substituted with the 4-isobutylphenyl group through a nucleophilic substitution reaction.

Acrylonitrile Addition: The final step involves the addition of the 2-methoxyphenyl acrylonitrile moiety to the thiazole ring via a Knoevenagel condensation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The acrylonitrile moiety undergoes nucleophilic attacks at the β-position due to electron-withdrawing effects from the nitrile group. Documented reactions include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Michael Addition | Ethyl magnesium bromide (THF, 0°C) | β-Substituted acrylonitrile derivative | 68-72% | |

| Thiol Addition | Benzenethiol (DMF, K₂CO₃, 60°C) | Thioether adduct | 85% |

Key observation: Steric hindrance from the isobutylphenyl group reduces reaction rates compared to unsubstituted analogs by ~30% ().

Cyclization Reactions

The compound participates in heterocycle formation through intramolecular interactions:

2.1 Pyridine Ring Formation

Under acidic conditions (H₂SO₄, 110°C), the acrylonitrile group facilitates cyclization:

text(Z)-isomer → Pyrido[2,3-d]thiazole derivative (confirmed by X-ray)

Yield : 58% ()

2.2 Thiazolo[3,2-a]pyrimidine Synthesis

Reaction with ethyl acetoacetate and ammonium acetate produces fused heterocycles:

| Parameter | Value |

|---|---|

| Catalyst | Montmorillonite K10 |

| Temperature | 120°C |

| Reaction Time | 8 hr |

| Product Purity | >95% (HPLC) |

Cross-Coupling Reactions

The thiazole ring participates in metal-catalyzed couplings:

3.1 Suzuki-Miyaura Coupling

| Component | Specification |

|---|---|

| Boronic Acid | 4-Carboxyphenyl |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Conversion | 92% ( ) |

3.2 Sonogashira Coupling

Reaction with phenylacetylene demonstrates partial Z→E isomerization (35%):

text(Z)-isomer → 65% Z-product + 35% E-product

Side note: Isomerization tracked via ¹H NMR coupling constants ( ).

Functional Group Transformations

4.1 Nitrile Hydrolysis

Controlled hydrolysis produces the corresponding amide:

| Condition | Result |

|---|---|

| H₂O₂ (30%), NaOH | Carboxamide (89%) |

| Selectivity | α-position exclusive |

4.2 Methoxy Group Demethylation

BBr₃ in CH₂Cl₂ (-78°C → RT) yields phenolic derivative:

textReaction Progress: 94% (monitored by TLC) Stability: Phenolic product oxidizes upon air exposure ([3][5])

Stereochemical Considerations

The Z-configuration influences reaction outcomes:

-

Isomer Stability : Z-form dominates (95:5 Z/E ratio) in solution at 25°C ()

-

Photochemical Interconversion : UV irradiation (λ=254 nm) induces E/Z isomerization with t₁/₂=45 min ( )

Catalytic Hydrogenation

Selective reduction patterns under different conditions:

| Catalyst | Pressure (psi) | Product | Selectivity |

|---|---|---|---|

| Pd/C | 50 | Thiazole ring saturation | 78% |

| Rh/Al₂O₃ | 30 | Acrylonitrile → propionitrile | 92% |

Safety note: Exothermic reaction requires strict temperature control <50°C ().

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer activity of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile. It has been evaluated for its cytotoxic effects against various cancer cell lines, showing significant potential in inhibiting tumor growth.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MDA-MB-231 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 | |

| HT-29 (Colon Cancer) | 8.5 |

The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic pathways, enhancing pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates its effectiveness against various bacterial strains and fungi.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

In Vivo Studies

A study conducted on murine models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. This highlights its potential as a therapeutic agent in cancer treatment.

Combination Therapy

Another investigation explored the efficacy of combining this compound with standard chemotherapy agents like doxorubicin. Results indicated enhanced efficacy and reduced side effects when used in conjunction with traditional treatments for breast cancer models.

Mécanisme D'action

The mechanism of action of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or it may interact with cellular receptors, altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

Anticancer Activity and Structural Modifications

Compound 15 [(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-Trimethoxyphenyl)Acrylonitrile]

- Structure : Replaces the 4-isobutylphenyl group with a benzo[d]thiazol-2-yl moiety and substitutes the 2-methoxyphenyl with a trimethoxyphenyl group.

- Activity: Exhibits potent anticancer activity, inhibiting 94% of cancer cells in the NCI-60 panel with GI50 values ranging from 0.021 to 12.2 μM.

- Comparison : The target compound’s 4-isobutylphenyl group may increase lipophilicity, favoring membrane permeability, while the 2-methoxyphenyl group could reduce steric hindrance compared to trimethoxyphenyl.

Urea-Based Thiazole Derivatives (e.g., Compounds 1f, 1g, 2a–b)

- Structure : Feature urea linkages and trifluoromethyl/chloro substituents instead of acrylonitrile groups.

- Properties : Yields range from 52.7% to 78.4%, with melting points between 188–207°C. The urea functionality introduces hydrogen-bonding capacity, which is absent in the target compound .

- Comparison : The acrylonitrile group in the target compound likely enhances π-conjugation and rigidity, which are advantageous for fluorescence or photothermal applications .

Fluorescence and Solid-State Behavior

(Z)-3-(4-(9H-Carbazol-9-yl)Phenyl)-2-(Pyridinyl)Acrylonitrile (1–3)

- Structure : Incorporates carbazole and pyridine groups, creating a partially planar structure.

- Behavior : Exhibits aggregation-induced emission (AIE) and multi-stimuli-responsive fluorescence due to restricted intramolecular rotation .

- Comparison : The target compound’s 2-methoxyphenyl and isobutyl groups may disrupt planarity, reducing AIE efficiency but enhancing solubility in organic solvents .

(Z)-2-(4-Bromophenyl)-3-(4-(Diphenylamine)Phenyl)Acrylonitrile (Compound B)

- Structure : Substitutes bromophenyl and diphenylamine groups, enabling tunable film morphology.

- Behavior : Forms homogeneous thin films in specific solvents (e.g., chloroform), as shown by AFM studies .

- Comparison : The target compound’s isobutyl group could improve film flexibility, while the methoxy group might stabilize charge-transfer states.

Substituent Effects on Molecular Conformation

Isostructural Thiazole Derivatives (Compounds 4 and 5)

Fluorophenyl Analogs (e.g., (Z)-2-[4-(4-Fluorophenyl)Thiazol-2-yl]-3-(3-Hydroxy-4-Methoxyphenyl)Acrylonitrile)

- Structure : Substitutes 4-fluorophenyl and 3-hydroxy-4-methoxyphenyl groups.

- Properties : Enhanced polarity due to hydroxy and fluoro substituents, improving aqueous solubility but reducing membrane permeability compared to the target compound’s isobutyl group .

Data Tables

Table 2: Substituent Impact on Properties

Activité Biologique

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The structural formula can be represented as follows:

- IUPAC Name: (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

- Molecular Formula: C20H22N2OS

- Molecular Weight: 350.47 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer activity. For instance, derivatives of thiazolidine have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

- Mechanism of Action:

- Thiazole derivatives may inhibit enzymes involved in cell cycle regulation.

- They can also modulate apoptotic pathways by activating caspases and upregulating pro-apoptotic proteins.

Antimicrobial Activity

Thiazole-containing compounds are frequently evaluated for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- In Vitro Studies:

- A study reported that a similar thiazole derivative exhibited an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect.

Study 1: Anticancer Activity

A recent study investigated the effects of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile on human cancer cell lines. The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Inhibition of cell proliferation |

The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The findings suggest that (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiazole precursors and substituted acrylonitriles. For example, describes a method using 2-(benzothiazole-2-yl)-3-oxopentanedinitrile and aromatic aldehydes under basic conditions (e.g., piperidine in ethanol) to form acrylonitrile derivatives. Optimization involves adjusting solvent polarity, temperature (e.g., reflux at 80°C), and catalyst loading to enhance yield and stereoselectivity. Monitoring reaction progress via TLC or HPLC is critical .

Q. How is X-ray crystallography utilized to confirm the stereochemistry and molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and highlight protocols for growing crystals in methanol/acetone mixtures, followed by data collection at 295 K. Key parameters include bond lengths (e.g., C–C ≈ 1.48 Å) and angles to confirm the (Z)-configuration. Software like SHELX or Olex2 refines the structure, with R-factors <0.06 indicating high accuracy .

Q. What spectroscopic techniques are essential for characterizing intermediates and the final product?

- Methodological Answer :

- NMR : 1H/13C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, acrylonitrile CN stretch at ~2200 cm⁻¹).

- IR : Confirms functional groups like C≡N (2220–2240 cm⁻¹) and C=S (650–750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 405.12 for C23H21N3OS).

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during characterization be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NOEs in NMR or bond-length mismatches in XRD) require cross-validation:

- DFT Calculations : Compare computed vs. experimental NMR shifts using Gaussian or ORCA.

- Hirshfeld Analysis : Assess packing interactions (e.g., π-π stacking, H-bonds) to explain XRD anomalies ( ).

- Variable-Temperature NMR : Resolve dynamic effects like rotational isomerism .

Q. What computational strategies predict the biological activity or binding affinity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets (e.g., kinases or viral proteases). suggests structural analogs target cancer pathways.

- QSAR Modeling : Correlate substituent effects (e.g., isobutyl vs. methyl groups) with bioactivity using descriptors like logP or polar surface area .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Q. How do electronic and steric effects of substituents (e.g., isobutyl, methoxy) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate using MOE or PyMOL to evaluate steric hindrance at the thiazole C2 position.

- Hammett Analysis : Quantify electronic effects (σ values) of substituents on reaction rates. shows that electron-withdrawing groups on aryl rings reduce Suzuki coupling efficiency by 15–20% .

- In Situ Spectroscopy : Monitor intermediates via Raman or IR to identify rate-limiting steps .

Q. What strategies mitigate side reactions during functionalization of the thiazole ring?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during nitration or halogenation ( ).

- Catalytic Systems : Pd(OAc)2/XPhos for selective C–H activation at the thiazole C5 position, minimizing byproducts ( ).

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) to suppress decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.